molecular formula C8H4F4O2 B12846462 6-Fluoro-2-hydroxy-3-(trifluoromethyl)benzaldehyde

6-Fluoro-2-hydroxy-3-(trifluoromethyl)benzaldehyde

Cat. No.: B12846462
M. Wt: 208.11 g/mol
InChI Key: BJIYZRAFESMPCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluoro-2-hydroxy-3-(trifluoromethyl)benzaldehyde is an organic compound with the molecular formula C8H4F4O2 It is characterized by the presence of a fluorine atom at the 6th position, a hydroxyl group at the 2nd position, and a trifluoromethyl group at the 3rd position on the benzaldehyde ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-2-hydroxy-3-(trifluoromethyl)benzaldehyde typically involves the introduction of the fluorine and trifluoromethyl groups onto a benzaldehyde precursor. One common method involves the use of electrophilic aromatic substitution reactions. The fluorine atom can be introduced using fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and optimization of reaction conditions is crucial to achieve efficient industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2-hydroxy-3-(trifluoromethyl)benzaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles such as alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: 6-Fluoro-2-hydroxy-3-(trifluoromethyl)benzoic acid.

    Reduction: 6-Fluoro-2-hydroxy-3-(trifluoromethyl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 6-Fluoro-2-hydroxy-3-(trifluoromethyl)benzaldehyde depends on its specific application. In medicinal chemistry, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, improving its pharmacokinetic properties . The hydroxyl group can form hydrogen bonds with biological targets, contributing to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Fluoro-2-hydroxy-3-(trifluoromethyl)benzaldehyde is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. The presence of both a hydroxyl and a trifluoromethyl group on the benzaldehyde ring enhances its reactivity and potential for diverse applications in various fields .

Properties

Molecular Formula

C8H4F4O2

Molecular Weight

208.11 g/mol

IUPAC Name

6-fluoro-2-hydroxy-3-(trifluoromethyl)benzaldehyde

InChI

InChI=1S/C8H4F4O2/c9-6-2-1-5(8(10,11)12)7(14)4(6)3-13/h1-3,14H

InChI Key

BJIYZRAFESMPCD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C(F)(F)F)O)C=O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.